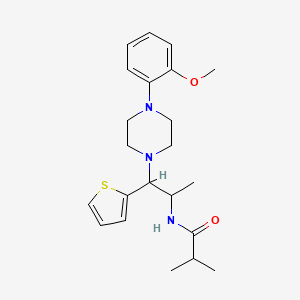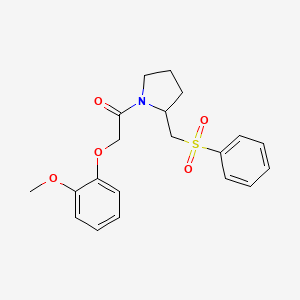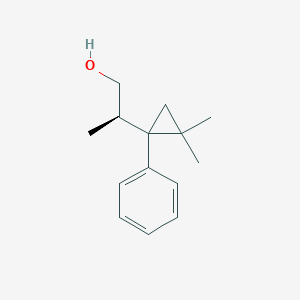![molecular formula C18H16N4O4S B2808404 (E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396891-52-3](/img/structure/B2808404.png)
(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acryloyl group could participate in addition reactions, while the isoxazole ring might be involved in substitution reactions or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .Aplicaciones Científicas De Investigación
Synthesis and Transformations
- The compound plays a role in the synthesis of complex organic structures. For example, El’chaninov et al. (2018) describe the synthesis of related compounds through a series of reactions involving furan derivatives and other chemical entities, demonstrating the compound's utility in creating diverse molecular structures (El’chaninov, Aleksandrov, & Stepanov, 2018).
Derivatives and Antiprotozoal Agents
- The compound has been used as a starting material or intermediate in the synthesis of various derivatives with potential biological activities. Ismail et al. (2004) synthesized derivatives of the compound that showed promising antiprotozoal activity, highlighting its potential in medicinal chemistry (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Heterocyclic Synthesis
- The compound is instrumental in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Papers by Youssef et al. (2012) and Abu-Melha (2013) demonstrate its use in creating various heterocyclic structures with potential antimicrobial properties (Youssef, Azab, & Youssef, 2012), (Abu-Melha, 2013).
Computational Chemistry
- Studies like those conducted by Singh et al. (2014) utilize the compound in computational chemistry research, providing insights into its electronic structure and potential chemical interactions (Singh, Rawat, & Sahu, 2014).
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. This might include using personal protective equipment and following safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-9-14(21-26-11)17(24)20-18-19-13-6-7-22(10-15(13)27-18)16(23)5-4-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,24)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWNWIPFMVXLSP-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2808322.png)
![1-[(6-Butoxynaphthalen-2-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2808323.png)


![4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]aniline](/img/structure/B2808327.png)

![6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2808333.png)
![Dimethyl 5-(4-tert-butylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2808336.png)
![N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2808337.png)
![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B2808339.png)

![2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol](/img/structure/B2808343.png)